molecular formula C19H17NO2 B2948922 2-(4-Benzyloxyphenyl)-4-methoxypyridine CAS No. 2140305-85-5

2-(4-Benzyloxyphenyl)-4-methoxypyridine

Cat. No. B2948922
CAS RN: 2140305-85-5
M. Wt: 291.35
InChI Key: QUDNWRQZAMQFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxyphenyl)-4-methoxypyridine, also known as BOMP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. BOMP is a heterocyclic compound that contains a pyridine ring and a benzyl ether group. In

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves its interaction with the active site of enzymes, such as PKC and tyrosine kinase. 2-(4-Benzyloxyphenyl)-4-methoxypyridine binds to the enzyme through hydrogen bonding and hydrophobic interactions, which results in the inhibition of the enzyme activity. The exact binding mode of 2-(4-Benzyloxyphenyl)-4-methoxypyridine to the enzyme is still under investigation, and further studies are needed to elucidate the mechanism of action.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)-4-methoxypyridine has been shown to have biochemical and physiological effects in various biological systems. For example, 2-(4-Benzyloxyphenyl)-4-methoxypyridine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-Benzyloxyphenyl)-4-methoxypyridine has also been shown to have anti-inflammatory effects, which may have implications in the treatment of inflammatory diseases such as rheumatoid arthritis. However, 2-(4-Benzyloxyphenyl)-4-methoxypyridine may also have cytotoxic effects on normal cells, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-(4-Benzyloxyphenyl)-4-methoxypyridine has several advantages and limitations for lab experiments. One advantage is that 2-(4-Benzyloxyphenyl)-4-methoxypyridine is relatively easy to synthesize and purify, which makes it readily available for research purposes. 2-(4-Benzyloxyphenyl)-4-methoxypyridine also has a well-defined chemical structure, which allows for accurate characterization and analysis. However, one limitation is that 2-(4-Benzyloxyphenyl)-4-methoxypyridine may have limited solubility in certain solvents, which may affect its bioavailability and activity. Additionally, 2-(4-Benzyloxyphenyl)-4-methoxypyridine may have low selectivity towards its target enzymes, which may result in off-target effects.

Future Directions

There are several future directions for the research on 2-(4-Benzyloxyphenyl)-4-methoxypyridine. One direction is to investigate the structure-activity relationship of 2-(4-Benzyloxyphenyl)-4-methoxypyridine and its analogs, which may lead to the development of more potent and selective inhibitors of PKC and tyrosine kinase. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 2-(4-Benzyloxyphenyl)-4-methoxypyridine in vivo, which may provide insights into its therapeutic potential and safety profile. Additionally, the combination of 2-(4-Benzyloxyphenyl)-4-methoxypyridine with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the research on 2-(4-Benzyloxyphenyl)-4-methoxypyridine has the potential to contribute to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 2-(4-Benzyloxyphenyl)-4-methoxypyridine involves the reaction of 4-benzyloxyphenylacetonitrile with 4-methoxypyridine in the presence of a base, such as potassium carbonate. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of 2-(4-Benzyloxyphenyl)-4-methoxypyridine as a yellow solid. The yield of 2-(4-Benzyloxyphenyl)-4-methoxypyridine can be improved by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-4-methoxypyridine has been investigated for its potential applications in drug development. In particular, 2-(4-Benzyloxyphenyl)-4-methoxypyridine has been shown to have inhibitory effects on certain enzymes, such as protein kinase C (PKC) and tyrosine kinase. PKC is involved in various cellular processes, including cell proliferation and differentiation, while tyrosine kinase is involved in signal transduction pathways. Therefore, the inhibition of these enzymes by 2-(4-Benzyloxyphenyl)-4-methoxypyridine may have therapeutic implications in diseases such as cancer and diabetes.

properties

IUPAC Name

4-methoxy-2-(4-phenylmethoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-18-11-12-20-19(13-18)16-7-9-17(10-8-16)22-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDNWRQZAMQFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)-4-methoxypyridine

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